molecular formula C18H14O3 B11949020 6,7-Diphenyl-3-oxabicyclo(3.1.1)heptane-2,4-dione CAS No. 2898-38-6

6,7-Diphenyl-3-oxabicyclo(3.1.1)heptane-2,4-dione

Cat. No.: B11949020
CAS No.: 2898-38-6
M. Wt: 278.3 g/mol
InChI Key: JPXMLOQBLUIBHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Diphenyl-3-oxabicyclo(3.1.1)heptane-2,4-dione is a unique organic compound with the molecular formula C18H14O3 and a molecular weight of 278.31 g/mol This compound is known for its distinctive bicyclic structure, which includes an oxabicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diphenyl-3-oxabicyclo(3.1.1)heptane-2,4-dione typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction generally involves the cycloaddition of a diene and a dienophile under controlled conditions. For instance, the reaction between a suitable diene and maleic anhydride can yield the desired bicyclic compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, purification techniques like recrystallization and chromatography are essential for obtaining high-purity products .

Chemical Reactions Analysis

Types of Reactions

6,7-Diphenyl-3-oxabicyclo(3.1.1)heptane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

6,7-Diphenyl-3-oxabicyclo(3.1.1)heptane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 6,7-Diphenyl-3-oxabicyclo(3.1.1)heptane-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, making the compound valuable for studying enzyme activity, receptor binding, and other molecular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Diphenyl-3-oxabicyclo(3.1.1)heptane-2,4-dione is unique due to its specific substitution pattern and the presence of phenyl groups, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar bicyclic compounds .

Properties

IUPAC Name

6,7-diphenyl-3-oxabicyclo[3.1.1]heptane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c19-17-15-13(11-7-3-1-4-8-11)16(18(20)21-17)14(15)12-9-5-2-6-10-12/h1-10,13-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXMLOQBLUIBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3C(C2C(=O)OC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2898-38-6
Record name 6,7-DIPHENYL-3-OXABICYCLO(3.1.1)HEPTANE-2,4-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.